molecular formula C18H27N3O2 B7439094 N-(5,5-dimethyloxolan-3-yl)-4-(pyridin-2-ylamino)cyclohexane-1-carboxamide

N-(5,5-dimethyloxolan-3-yl)-4-(pyridin-2-ylamino)cyclohexane-1-carboxamide

Cat. No. B7439094
M. Wt: 317.4 g/mol
InChI Key: SCNUHGUTRIOALJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,5-dimethyloxolan-3-yl)-4-(pyridin-2-ylamino)cyclohexane-1-carboxamide, also known as DPO-1, is a potent and selective inhibitor of the voltage-gated potassium channel Kv1.5. This compound has gained significant attention in scientific research due to its potential therapeutic applications in cardiovascular diseases, such as atrial fibrillation and heart failure.

Mechanism of Action

N-(5,5-dimethyloxolan-3-yl)-4-(pyridin-2-ylamino)cyclohexane-1-carboxamide selectively inhibits the Kv1.5 channel by binding to a specific site on the channel protein. This binding prevents the channel from opening and repolarizing the cardiac action potential, leading to a prolonged refractory period and reduced excitability of cardiac cells.
Biochemical and Physiological Effects
The inhibition of the Kv1.5 channel by N-(5,5-dimethyloxolan-3-yl)-4-(pyridin-2-ylamino)cyclohexane-1-carboxamide has several biochemical and physiological effects. It prolongs the action potential duration, reduces the rate of depolarization, and decreases the contractility of cardiac cells. These effects contribute to the anti-arrhythmic properties of N-(5,5-dimethyloxolan-3-yl)-4-(pyridin-2-ylamino)cyclohexane-1-carboxamide.

Advantages and Limitations for Lab Experiments

N-(5,5-dimethyloxolan-3-yl)-4-(pyridin-2-ylamino)cyclohexane-1-carboxamide has several advantages for laboratory experiments, including its high selectivity for the Kv1.5 channel and its potent inhibitory activity. However, it also has some limitations, such as its low solubility in water and the potential for off-target effects on other potassium channels.

Future Directions

There are several potential future directions for the scientific research on N-(5,5-dimethyloxolan-3-yl)-4-(pyridin-2-ylamino)cyclohexane-1-carboxamide. These include:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Investigation of the potential therapeutic applications of N-(5,5-dimethyloxolan-3-yl)-4-(pyridin-2-ylamino)cyclohexane-1-carboxamide in other cardiovascular diseases, such as heart failure and ventricular arrhythmias.
3. Development of novel derivatives of N-(5,5-dimethyloxolan-3-yl)-4-(pyridin-2-ylamino)cyclohexane-1-carboxamide with improved pharmacokinetic properties and selectivity for the Kv1.5 channel.
4. Exploration of the potential use of N-(5,5-dimethyloxolan-3-yl)-4-(pyridin-2-ylamino)cyclohexane-1-carboxamide as a tool compound for studying the role of Kv1.5 channels in cardiac physiology and pathophysiology.
5. Investigation of the potential off-target effects of N-(5,5-dimethyloxolan-3-yl)-4-(pyridin-2-ylamino)cyclohexane-1-carboxamide on other potassium channels and ion channels in general.
In conclusion, N-(5,5-dimethyloxolan-3-yl)-4-(pyridin-2-ylamino)cyclohexane-1-carboxamide is a potent and selective inhibitor of the Kv1.5 channel with potential therapeutic applications in cardiovascular diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions for scientific research have been discussed in this paper.

Synthesis Methods

The synthesis of N-(5,5-dimethyloxolan-3-yl)-4-(pyridin-2-ylamino)cyclohexane-1-carboxamide involves several steps, including the preparation of the precursor compound and the coupling reaction between the pyridine and cyclohexane moieties. The final product is obtained through a purification process, such as column chromatography or recrystallization.

Scientific Research Applications

N-(5,5-dimethyloxolan-3-yl)-4-(pyridin-2-ylamino)cyclohexane-1-carboxamide has been extensively studied in scientific research, particularly in the field of cardiovascular pharmacology. It has been shown to effectively block the Kv1.5 channel, which is responsible for the repolarization of cardiac action potentials. This mechanism of action makes N-(5,5-dimethyloxolan-3-yl)-4-(pyridin-2-ylamino)cyclohexane-1-carboxamide a potential therapeutic agent for the treatment of atrial fibrillation, a common cardiac arrhythmia.

properties

IUPAC Name

N-(5,5-dimethyloxolan-3-yl)-4-(pyridin-2-ylamino)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-18(2)11-15(12-23-18)21-17(22)13-6-8-14(9-7-13)20-16-5-3-4-10-19-16/h3-5,10,13-15H,6-9,11-12H2,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNUHGUTRIOALJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CO1)NC(=O)C2CCC(CC2)NC3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,5-dimethyloxolan-3-yl)-4-(pyridin-2-ylamino)cyclohexane-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.